8-Chloro-1,4-dimethoxy-3H-phenothiazin-3-one
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Overview
Description
8-Chloro-1,4-dimethoxy-3H-phenothiazin-3-one is a heterocyclic compound belonging to the phenothiazine family Phenothiazines are known for their diverse therapeutic applications, including their use as antipsychotic, antiemetic, and antihistaminic agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1,4-dimethoxy-3H-phenothiazin-3-one typically involves the condensation of 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone with substituted ortho-aminothiophenols in an ethanolic solution of fused sodium acetate . The reaction is carried out under reflux conditions, and the resulting product is purified using standard techniques such as recrystallization and chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-1,4-dimethoxy-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated and nitrated phenothiazine derivatives.
Scientific Research Applications
8-Chloro-1,4-dimethoxy-3H-phenothiazin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phenothiazine derivatives.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-1,4-dimethoxy-3H-phenothiazin-3-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence oxidative stress pathways, inflammatory pathways, and cell signaling pathways, leading to its diverse biological effects.
Comparison with Similar Compounds
Phenothiazine: The parent compound, known for its antipsychotic properties.
Chlorpromazine: A well-known antipsychotic drug with a similar structure.
Thioridazine: Another antipsychotic with structural similarities.
Uniqueness: 8-Chloro-1,4-dimethoxy-3H-phenothiazin-3-one is unique due to the presence of the chlorine atom and methoxy groups, which enhance its chemical reactivity and potential therapeutic applications. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
72429-43-7 |
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Molecular Formula |
C14H10ClNO3S |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
8-chloro-1,4-dimethoxyphenothiazin-3-one |
InChI |
InChI=1S/C14H10ClNO3S/c1-18-10-6-9(17)13(19-2)14-12(10)16-8-5-7(15)3-4-11(8)20-14/h3-6H,1-2H3 |
InChI Key |
XFRZLAZZTWDUCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C(=C2C1=NC3=C(S2)C=CC(=C3)Cl)OC |
Origin of Product |
United States |
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